

2CB-Ind: A Technical Guide to a Selective 5-HT2C Receptor Agonist

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Compound of Interest

Compound Name: 2CB-Ind

Cat. No.: B3064264

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology of **2CB-Ind**, a conformationally-restricted phenethylamine derivative. This document details its pharmacological profile, the downstream signaling pathways associated with its presumed target, the serotonin 5-HT2C receptor, and the experimental protocols utilized to characterize such compounds.

Introduction

2CB-Ind, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a rigid analog of the classic psychedelic phenethylamine, 2C-B. Developed by the laboratory of David E. Nichols, **2CB-Ind** was synthesized to investigate the bioactive conformation of phenethylamine ligands at serotonin 5-HT2A receptors.^[1] Its rigid structure, where the ethylamine side chain is incorporated into an indane ring system, provides valuable insights into the structural requirements for receptor binding and activation. While much of the published research has focused on its potent activity at the 5-HT2A receptor, **2CB-Ind** is also recognized as a selective agonist for the 5-HT2C receptor.^[1] This guide will focus on the available data and methodologies relevant to its function as a 5-HT2C receptor agonist.

Pharmacological Profile

The pharmacological profile of **2CB-Ind** is characterized by its binding affinity and functional potency at serotonin receptors. While specific quantitative data for **2CB-Ind** at the 5-HT2C

receptor is not readily available in the cited literature, the data for its parent compound, 2C-B, provides a valuable point of comparison.

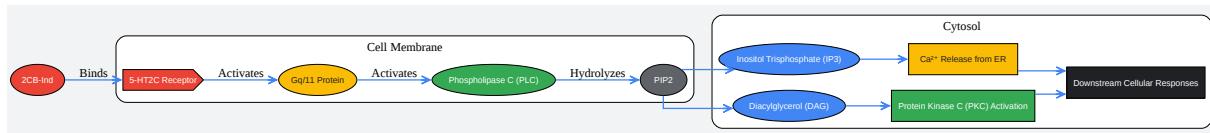
Table 1: Quantitative Pharmacological Data for **2CB-Ind** and 2C-B

Compound	Receptor	Parameter	Value	Species	Reference
Racemic 2CB-Ind	human 5-HT2A	Ki	47 nM	Human	[1]
2C-B	human 5-HT2A	EC50	1.2 nM	Human	[2] [3]
human 5-HT2A	Emax	101%	Human		[2] [3]
human 5-HT2C	EC50	0.63 nM	Human		[2] [3]
human 5-HT2C	Emax	98%	Human		[2] [3]
human 5-HT2B	EC50	13 nM	Human		[2] [3]
human 5-HT2B	Emax	97%	Human		[2] [3]

Note: Ki represents the inhibition constant, indicating binding affinity. EC50 (half-maximal effective concentration) indicates the potency of the compound in a functional assay, and Emax represents the maximum efficacy relative to the endogenous ligand, serotonin.

Signaling Pathways of 5-HT2C Receptor Activation

Agonist binding to the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).



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Canonical 5-HT2C Receptor Gq Signaling Pathway.

Experimental Protocols

The characterization of a novel compound like **2CB-Ind** as a selective 5-HT2C receptor agonist involves a series of in vitro experiments to determine its binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments typically cited in such studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **2CB-Ind** for the 5-HT2C receptor.

Protocol:

- Cell Culture and Membrane Preparation:
 - HEK-293 cells stably expressing the human 5-HT2C receptor are cultured under standard conditions.
 - Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Binding Assay:

- Membrane homogenates (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a radiolabeled antagonist for the 5-HT2C receptor (e.g., [³H]mesulergine) at a concentration near its Kd.
- A range of concentrations of the unlabeled test compound (**2CB-Ind**) are added to compete with the radioligand for binding.
- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive 5-HT2C antagonist (e.g., mianserin).
- Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

- Detection and Data Analysis:
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
 - The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
 - The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

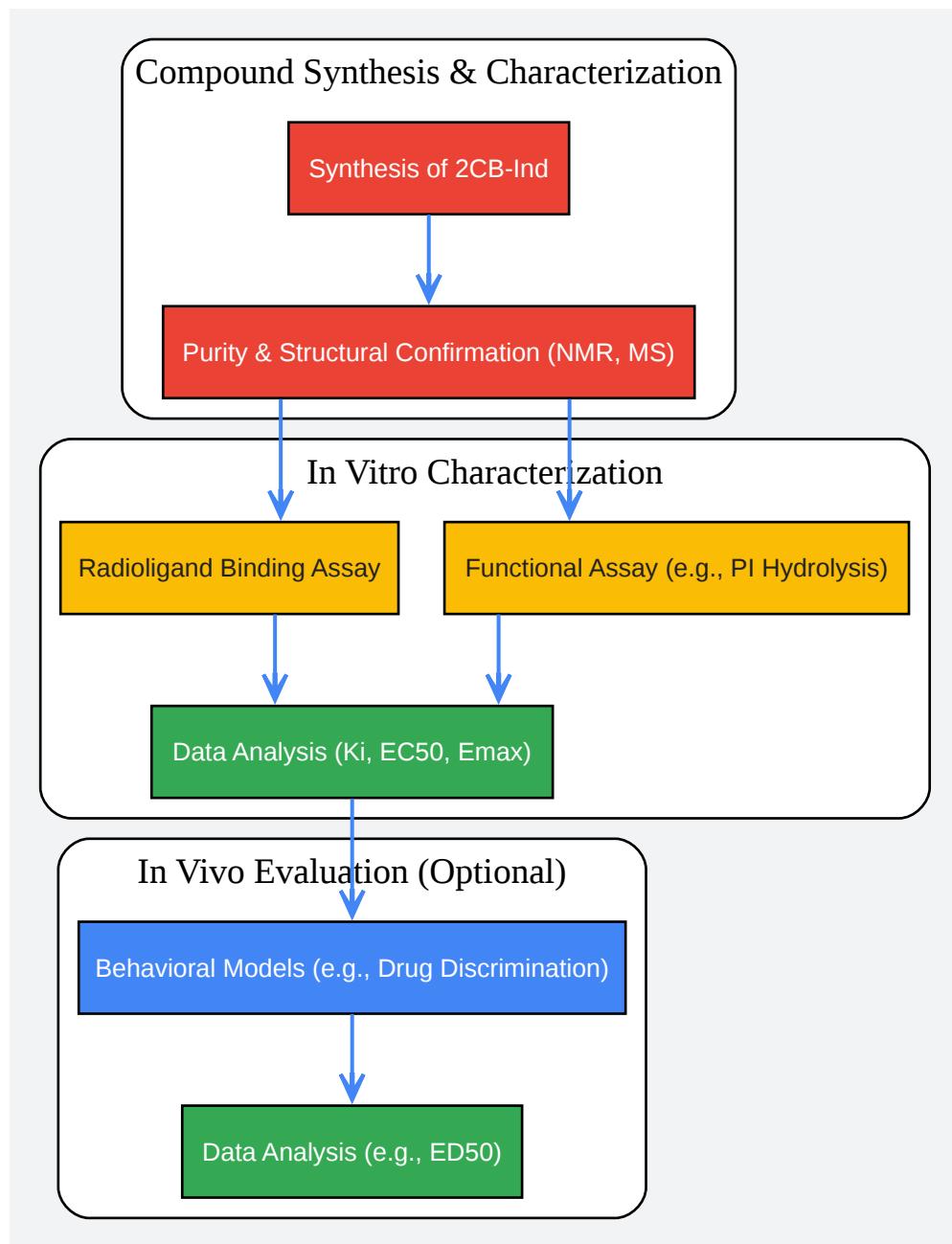
Functional Assays (Phosphoinositide Hydrolysis)

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of **2CB-Ind** at the 5-HT2C receptor by measuring the accumulation of inositol phosphates.

Protocol:

- Cell Culture and Labeling:
 - HEK-293 cells expressing the human 5-HT2C receptor are seeded in multi-well plates.

- The cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
- Agonist Stimulation:
 - The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
 - Cells are then stimulated with various concentrations of the test compound (**2CB-Ind**) for a specific time (e.g., 60 minutes) at 37°C.
 - A known 5-HT2C agonist (e.g., serotonin) is used as a positive control.
- Extraction and Quantification:
 - The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid).
 - The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.
 - The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
- Data Analysis:
 - The data are normalized to the response produced by a maximal concentration of the reference agonist (serotonin).
 - EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.



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References

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